molecular formula C18H23Br2N3O B11545237 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11545237
M. Wt: 457.2 g/mol
InChI Key: HKYJKNSSDDCLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound characterized by its complex structure, which includes a dibromophenyl group, a heptylimino group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Dibromophenyl Group: The dibromophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazolone core reacts with 2,4-dibromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Heptylimino Group: The final step involves the condensation of the intermediate product with heptylamine under reflux conditions to form the heptylimino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the bromine atoms.

Scientific Research Applications

2-(2,4-Dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-Difluorophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated and fluorinated analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H23Br2N3O

Molecular Weight

457.2 g/mol

IUPAC Name

2-(2,4-dibromophenyl)-4-(heptyliminomethyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H23Br2N3O/c1-3-4-5-6-7-10-21-12-15-13(2)22-23(18(15)24)17-9-8-14(19)11-16(17)20/h8-9,11-12,22H,3-7,10H2,1-2H3

InChI Key

HKYJKNSSDDCLST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=CC1=C(NN(C1=O)C2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.